(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide is a synthetic organic compound that features a benzodioxole ring, a cyanomethyl group, and an ethylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.
Formation of the Ethylprop-2-enamide Moiety: The ethylprop-2-enamide moiety can be synthesized through a condensation reaction between an appropriate amine and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-propylprop-2-enamide: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide, identified by CAS number 1312002-28-0, is a compound with potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.27 g/mol
- Structural Features : The presence of a benzodioxole moiety contributes to its interaction with biological targets, potentially influencing its pharmacological properties .
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The benzodioxole structure often interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Several studies have focused on the anticancer potential of compounds containing the benzodioxole structure. For instance:
- Cell Line Studies : Research on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) has shown that these compounds can induce apoptosis and inhibit cell proliferation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction |
HeLa | 10.5 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective properties of related compounds have also been investigated:
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce neuroinflammation and protect against neuronal loss in conditions like Alzheimer's disease .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-16(8-7-15)14(17)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,8,10H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQPKKQRLHTRY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.